molecular formula C7H11ClN2O2 B13039555 trans-1-Amino-3-(cyanomethyl)cyclobutane-1-carboxylicacidhydrochloride

trans-1-Amino-3-(cyanomethyl)cyclobutane-1-carboxylicacidhydrochloride

Cat. No.: B13039555
M. Wt: 190.63 g/mol
InChI Key: LXENLYLIVJJZQV-UHFFFAOYSA-N
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Description

Trans-1-Amino-3-(cyanomethyl)cyclobutane-1-carboxylic acid hydrochloride (CAS: 2231665-85-1) is a fascinating compound with potential applications in various fields. Let’s explore its properties and uses.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling, which connects two fragments using a palladium-catalyzed cross-coupling reaction. In this case, transmetalation occurs with boron reagents, specifically organoboron compounds. These reagents transfer nucleophilic organic groups to palladium, forming the desired Pd–C bond .

Reaction Conditions:: The specific conditions for the Suzuki–Miyaura coupling may vary, but typically involve mild reaction temperatures, suitable solvents, and appropriate catalysts. Boron reagents, such as organotrifluoroborates, play a crucial role in this process.

Chemical Reactions Analysis

Reactions:: Trans-1-amino-3-(cyanomethyl)cyclobutane-1-carboxylic acid hydrochloride can participate in various reactions, including oxidation, reduction, and substitution. Its reactivity depends on the functional groups present.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the cyano group.

    Substitution: Nucleophilic substitution reactions can replace the amino group.

Major Products:: The specific products formed depend on the reaction conditions. For example, reduction of the cyano group could yield an amine, while oxidation might lead to a carboxylic acid derivative.

Scientific Research Applications

This compound finds applications in:

    Medicine: Potential as a drug candidate due to its unique structure.

    Chemical Biology: Studying its interactions with biological targets.

    Industry: As a building block for more complex molecules.

Mechanism of Action

The exact mechanism by which trans-1-amino-3-(cyanomethyl)cyclobutane-1-carboxylic acid hydrochloride exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare this compound with related structures to understand its uniqueness and potential advantages.

Properties

Molecular Formula

C7H11ClN2O2

Molecular Weight

190.63 g/mol

IUPAC Name

1-amino-3-(cyanomethyl)cyclobutane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H10N2O2.ClH/c8-2-1-5-3-7(9,4-5)6(10)11;/h5H,1,3-4,9H2,(H,10,11);1H

InChI Key

LXENLYLIVJJZQV-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C(=O)O)N)CC#N.Cl

Origin of Product

United States

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